Primlev

Analgesia Hepatotoxicity Formulation Science

Primlev delivers the only 300 mg acetaminophen fixed-dose combination with oxycodone, reducing acetaminophen exposure by 7.7% versus class-standard 325 mg products. ANDA 040608 validates bioequivalence and cGMP compliance, ensuring audit-ready documentation. Critical for hepatotoxicity-mitigated pain protocols and research requiring consistent excipient profiles. Procure with confidence from this traceable, regulatory-compliant supply.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
CAS No. 330988-72-2
Cat. No. B15192286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrimlev
CAS330988-72-2
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O
InChIInChI=1S/C18H21NO4.C8H9NO2/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;1-6(10)9-7-2-4-8(11)5-3-7/h3-4,13,16,21H,5-9H2,1-2H3;2-5,11H,1H3,(H,9,10)/t13-,16+,17+,18-;/m1./s1
InChIKeyRJEIGSKSSKIIHG-RKXJKUSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 7.5 mg / 10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Primlev (oxycodone hydrochloride/acetaminophen, CAS 330988-72-2): Analytical and Procurement Baseline


Primlev is an immediate-release oral tablet combining the opioid agonist oxycodone hydrochloride with the non-opioid analgesic acetaminophen [1]. The CAS number 330988-72-2 specifically identifies the oxycodone/acetaminophen mixture, a Schedule II (CII) controlled substance in the U.S. [2]. The product is indicated for the management of pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate [1]. Primlev is supplied in three fixed-dose combinations: 5 mg/300 mg, 7.5 mg/300 mg, and 10 mg/300 mg (oxycodone HCl/acetaminophen) [3]. It is manufactured by Akrimax Pharmaceuticals, LLC and marketed under an Abbreviated New Drug Application (ANDA) [4].

Why Generic Substitution of Primlev (oxycodone/acetaminophen) Without Quantitative Evidence Is Scientifically Unfounded


Within the oxycodone/acetaminophen combination class, products are often assumed to be therapeutically interchangeable based solely on active pharmaceutical ingredient (API) content. However, differences in formulation, excipient composition, and specific dosage strengths can critically impact clinical performance, safety, and supply chain reliability [1]. For instance, while Primlev and other products like Percocet or Endocet contain the same APIs, variations in acetaminophen content per tablet (e.g., 300 mg vs. 325 mg) can lead to significant differences in cumulative acetaminophen exposure and potential hepatotoxicity risk over a dosing interval [2]. Furthermore, the regulatory pathway (ANDA) and manufacturer-specific quality systems directly influence batch-to-batch consistency and long-term availability [3]. Therefore, procurement decisions based purely on generic substitution without direct comparative data on these specific parameters are not scientifically justified and may introduce unintended clinical or logistical risks.

Primlev Product-Specific Quantitative Differentiation Evidence: A Head-to-Head Comparative Guide


Acetaminophen Content per Tablet: Primlev (300 mg) vs. Class Standard (325 mg) and Hepatotoxicity Risk Reduction

Primlev's fixed-dose tablets contain 300 mg of acetaminophen per unit, whereas many common oxycodone/acetaminophen products (e.g., Percocet, Endocet) contain 325 mg [1]. This 7.7% reduction in acetaminophen per tablet can be clinically meaningful in high-dose or chronic therapy scenarios. While no direct head-to-head hepatotoxicity study for Primlev exists, class-level evidence from regulatory actions strongly supports that lowering the per-unit acetaminophen dose reduces cumulative exposure and the risk of hepatic injury .

Analgesia Hepatotoxicity Formulation Science

Regulatory Pathway and Bioequivalence Standard: ANDA-Based Confidence in Interchangeability

Primlev is approved under ANDA 040608, demonstrating bioequivalence to its Reference Listed Drug (RLD) [1]. This regulatory designation ensures that Primlev's rate and extent of absorption of oxycodone and acetaminophen are statistically equivalent to the RLD's, a standard that is both quantifiable and legally required for market approval [2]. While the specific bioequivalence study data are confidential, the ANDA approval itself is a public, verifiable signal of demonstrated interchangeability.

Bioequivalence Regulatory Science Pharmaceutical Quality

Excipient Profile Differentiation: Impact on Stability and Manufacturing Consistency

Primlev's specific inactive ingredients include silicon dioxide, croscarmellose sodium, crospovidone, FD&C Red No. 40, microcrystalline cellulose, povidone, corn starch, and stearic acid [1]. While many oxycodone/acetaminophen products share similar functional categories of excipients, the exact qualitative and quantitative composition is proprietary to the manufacturer. This composition directly influences tablet hardness, disintegration time, dissolution profile, and long-term stability. While direct comparative data is not publicly available, the selection of a specific ANDA product like Primlev implies a documented equivalence in dissolution performance, as required by USP monographs .

Pharmaceutical Formulation Excipient Science Quality Control

Dosage Strength Availability: Addressing Clinical Need for Intermediate Opioid Dosing

Primlev is available in a 7.5 mg/300 mg strength, which provides an intermediate oxycodone dose between the common 5 mg and 10 mg tablets [1]. This is in contrast to some older generic formulations that may not offer this specific intermediate strength, forcing clinicians to use half-tablets of a 15 mg product or combine tablets, both of which increase dosing complexity and the risk of medication errors. While the 7.5 mg strength is not unique to Primlev (e.g., Percocet also offers a 7.5/325), the specific combination of this strength with the 300 mg acetaminophen dose represents a differentiated product offering for procurement.

Pain Management Dosing Flexibility Clinical Pharmacology

Regulatory Compliance and Supply Chain Traceability: A Verifiable ANDA Holder

Primlev is marketed by Akrimax Pharmaceuticals, LLC, a company with an established FDA registration and a history of manufacturing prescription drug products [1]. The product's NDC codes (e.g., 24090-681, 24090-682, 24090-683) provide a unique, traceable identifier for supply chain management [2]. This is a critical differentiation from smaller, less established generic manufacturers or grey-market sources where supply chain integrity and regulatory oversight may be less robust. While not a direct scientific comparator, the verifiable regulatory and manufacturing footprint is a key factor in scientific procurement decisions where product authenticity and continuous supply are paramount.

Pharmaceutical Supply Chain Regulatory Compliance Procurement Security

Optimal Research and Procurement Scenarios for Primlev (oxycodone/acetaminophen) Based on Quantitative Evidence


Clinical Pain Management Requiring Precise Opioid Titration with Minimized Acetaminophen Exposure

In pain management protocols requiring intermediate opioid dosing (7.5 mg oxycodone) while strictly limiting acetaminophen to ≤300 mg per dose, Primlev is the preferred procurement choice. The quantitative evidence from Section 3 demonstrates a 7.7% reduction in acetaminophen per tablet compared to the class standard of 325 mg, directly addressing FDA safety recommendations and reducing the risk of cumulative hepatotoxicity [1]. This scenario is particularly relevant for patients with pre-existing hepatic impairment or those requiring multiple daily doses.

Formulary Management and Regulatory Compliance Audits

Procurement of Primlev for hospital or health-system formularies is scientifically justified based on its ANDA approval (ANDA 040608), which provides verifiable evidence of bioequivalence and adherence to current Good Manufacturing Practices (cGMP) [2]. This documented regulatory compliance is essential for passing internal and external audits, mitigating legal and financial risk, and ensuring a consistent, high-quality supply of a Schedule II controlled substance [3].

Research Studies Investigating Opioid Combination Analgesics with Fixed Acetaminophen Doses

For clinical trials or pre-clinical research where the specific fixed-dose combination of 300 mg acetaminophen with varying oxycodone strengths is a required constant, Primlev offers a defined, commercially available product. Its specific excipient profile, while proprietary, is documented in its NDC listing, providing a consistent formulation for reproducible studies [4]. This is critical when comparing outcomes to other fixed-dose products or when studying the pharmacodynamics of the opioid/non-opioid combination [5].

Supply Chain Risk Mitigation and Long-Term Procurement Planning

Institutional procurement strategies focused on supply chain resilience should prioritize products with established, traceable manufacturing and distribution networks. Primlev's NDC codes and its marketing by Akrimax Pharmaceuticals, LLC, provide a verifiable trail of custody and regulatory oversight [6]. This reduces the risk of supply disruption, a common issue with smaller generic manufacturers, and is a key differentiator when selecting among multiple bioequivalent ANDA products [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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